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molecular formula C7H5Cl2NO3 B8523245 1,3-Dichloro-4-methoxy-2-nitrobenzene

1,3-Dichloro-4-methoxy-2-nitrobenzene

Cat. No. B8523245
M. Wt: 222.02 g/mol
InChI Key: NOHBAFVNPWPORE-UHFFFAOYSA-N
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Patent
US09249085B2

Procedure details

To a solution of 1,3-dichloro-4-methoxy-2-nitro-benzene (550 mg, 2.5 mmol, 1.0 eq) in EtOAc (20 mL) was added Pd/C (10% Pd, 50 mg) and the reaction was stirred under a hydrogen atmosphere overnight. The catalyst was removed by filtration and the filtrate was evaporated in vacuo to give the title compound (500 mg, 100%).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([Cl:10])[C:3]=1[N+:11]([O-])=O>CCOC(C)=O.[Pd]>[Cl:10][C:4]1[C:5]([O:8][CH3:9])=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)OC)Cl)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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